Benzenepropanoicacid,-amino-2,4-dimethoxy-,(R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group and two methoxy groups attached to the benzene ring, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzene derivatives and amino acids.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as those involved in oxidative stress and inflammation
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- include:
Benzoic acid, 2,4-dimethoxy-: Shares similar structural features but lacks the amino group.
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid: Contains similar functional groups but differs in the overall structure.
Uniqueness
The uniqueness of Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- lies in its chiral nature and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
RYDBREOLOYHYQB-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.